molecular formula C22H33N3O2 B5637863 5-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol

5-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol

Cat. No. B5637863
M. Wt: 371.5 g/mol
InChI Key: LJLOFVUDJQVCOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds, such as those containing the 2,7-diazaspiro[4.5]decane ring system, involves methods like nitrile lithiation/alkylation and 1,4-addition reactions. These techniques are crucial for creating the spirocyclic piperidine-pyrrolidine and piperidine-azetidine ring systems, which are similar in structure to the compound (Smith et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds, like 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, exhibits interesting characteristics such as tautomerism, where the structure changes depending on the solvent used. This tautomerism is essential for understanding the molecular behavior of related compounds (Šimůnek et al., 2017).

Chemical Reactions and Properties

The compound's chemical reactions can be inferred from similar structures. For instance, the reactions of polyfluorinated cyclohexa-2,5-dienones show the formation of fluorinated 1-oxaspiro compounds, which are chemically related to our compound of interest. These reactions provide insights into the types of chemical transformations that such compounds can undergo (Kovtonyuk et al., 2005).

Physical Properties Analysis

The physical properties of related compounds can be studied through X-ray diffraction and NMR techniques, as demonstrated in the structural analysis of diazaspiro compounds. These techniques help in understanding the compound's conformation and solid-state structure (Krueger et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be deduced from studies on similar spirocyclic compounds. For example, the synthesis and study of diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives provide insights into the binding affinities and functional activity of similar structures (Shukla et al., 2016).

properties

IUPAC Name

5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c26-20-8-7-19(15-23-20)21(27)25-14-11-22(17-25)10-4-12-24(16-22)13-9-18-5-2-1-3-6-18/h7-8,15,18H,1-6,9-14,16-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLOFVUDJQVCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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